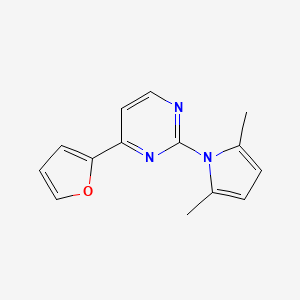

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine

Vue d'ensemble

Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrole and a furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine typically involves the condensation of 2,5-dimethylpyrrole with a suitable furan derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.

Applications De Recherche Scientifique

Introduction to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine

The compound This compound is a heterocyclic molecule that combines pyrimidine and pyrrole rings with a furyl substituent. While specific applications of this compound are not extensively documented in the available literature, its structural components suggest potential uses in various fields, including pharmaceuticals, materials science, and organic synthesis. This article will explore potential applications based on the properties of its constituent parts and similar compounds.

Pharmaceutical Applications

- Biological Activity : Pyrimidine derivatives are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The presence of a pyrrole ring, which is a common motif in many biologically active compounds, further enhances the potential for biological activity.

- Drug Design : The furyl group can contribute to the compound's ability to interact with biological targets due to its electron-rich nature, which might facilitate binding to enzymes or receptors.

Materials Science Applications

- Optoelectronic Materials : Heterocyclic compounds like pyrimidines and pyrroles are used in the development of optoelectronic materials due to their ability to form conjugated systems, which can exhibit interesting optical and electrical properties.

- Organic Light-Emitting Diodes (OLEDs) : The incorporation of furyl and pyrrole rings could enhance the luminescence properties of OLED materials.

Organic Synthesis Applications

- Building Blocks : This compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems. The pyrimidine and pyrrole rings offer multiple sites for further functionalization.

- Catalysis : The presence of nitrogen atoms in both rings might allow this compound to act as a ligand in metal-catalyzed reactions.

Case Studies and Research Findings

While specific case studies on This compound are not available, related compounds provide insights into potential applications:

- Pyrimidine Derivatives : Pyrimidine-based compounds have shown significant antimicrobial and anticancer activities . A similar structure could be explored for these properties.

- Pyrrole Derivatives : Pyrrole-based compounds are known for their role in natural products and pharmaceuticals, often exhibiting biological activity .

Data Tables

Given the lack of specific data on This compound , we can consider the properties of similar compounds:

| Compound Type | Biological Activity | Potential Applications |

|---|---|---|

| Pyrimidine Derivatives | Antiviral, Antibacterial, Anticancer | Pharmaceuticals, Agrochemicals |

| Pyrrole Derivatives | Antimicrobial, Antioxidant | Pharmaceuticals, Natural Products |

| Furyl-Containing Compounds | Electron-rich, Potential for Bioactivity | Drug Design, Materials Science |

Mécanisme D'action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine

- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-pyridyl)pyrimidine

Uniqueness

Compared to similar compounds, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine stands out due to the presence of the furan ring, which can impart unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include pyrrole derivatives and furyl-substituted reagents. The general synthetic route may involve:

- Formation of the Pyrrole Ring : Utilizing 2,5-dimethylfuran as a precursor.

- Pyrimidine Ring Construction : Employing cyclization reactions with appropriate furyl substituents.

These steps can be optimized for yield and purity using various reaction conditions, including temperature control and the use of solvents or catalysts.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound against various cancer cell lines. For instance, one study reported the following IC50 values against different cancer types:

These results indicate that the compound exhibits significant cytotoxicity, particularly against liver cancer cells.

Antiviral Activity

Another area of exploration is its potential as an antiviral agent. A related compound demonstrated notable anti-HIV activity with an IC50 of approximately 4.4 µM against HIV-1 gp41 . This suggests that modifications to the pyrrole and pyrimidine structures could enhance antiviral efficacy.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular proteins involved in proliferation and apoptosis pathways. Molecular dynamics simulations have indicated hydrophobic interactions as a key factor in binding affinity to target proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating groups on the pyrimidine ring enhances activity, while electron-withdrawing groups tend to diminish it.

- Pyrrole Modifications : Variations in the alkyl groups on the pyrrole nitrogen significantly influence both potency and selectivity against cancer cell lines .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Anticonvulsant Activity : A series of thiazole-bearing molecules demonstrated significant anticonvulsant properties, suggesting that similar structural motifs in pyrimidines could yield compounds with neuroprotective effects .

- Antimicrobial Properties : Compounds with similar structural features have shown promise as antibacterial agents, indicating a broad spectrum of biological activities linked to these heterocycles .

Propriétés

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-4-(furan-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-10-5-6-11(2)17(10)14-15-8-7-12(16-14)13-4-3-9-18-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOZDRMTDHXBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=CC(=N2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322114 | |

| Record name | 2-(2,5-dimethylpyrrol-1-yl)-4-(furan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

685109-17-5 | |

| Record name | 2-(2,5-dimethylpyrrol-1-yl)-4-(furan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.